REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[NH2:8])[cH:9][cH:10]1.[Cl:11][C:12]([CH:13]=[O:14])([CH2:15][CH3:16])[Cl:17].[ClH:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[NH:8][CH:13]([C:12]([Cl:11])([CH2:15][CH3:16])[Cl:17])[OH:14])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(Cl)(Cl)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CCC(Cl)(Cl)C(O)NC(=O)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |